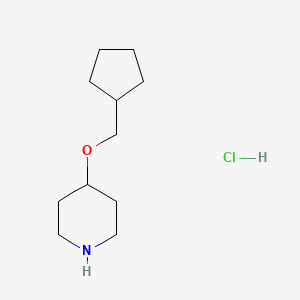
4-(Cyclopentylmethoxy)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-(Cyclopentylmethoxy)piperidine hydrochloride involves several steps. The primary synthetic route includes the reaction of piperidine with cyclopentylmethanol under specific conditions to form the desired compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to meet research-grade standards .
Chemical Reactions Analysis
4-(Cyclopentylmethoxy)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
4-(Cyclopentylmethoxy)piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the study of biological processes and pathways, particularly in proteomics research.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-(Cyclopentylmethoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and functions, which are studied in various research applications .
Comparison with Similar Compounds
4-(Cyclopentylmethoxy)piperidine hydrochloride can be compared with other similar compounds, such as:
4-(Cyclopentylmethoxy)methylpiperidine hydrochloride: This compound has a similar structure but with a methyl group attached to the piperidine ring.
4-(Cyclopentylmethoxy)piperidine: This compound lacks the hydrochloride group, which may affect its solubility and reactivity.
The uniqueness of this compound lies in its specific structure and properties, which make it suitable for certain research applications .
Biological Activity
Overview of Piperidine Derivatives
Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Derivatives of piperidine, such as 4-(Cyclopentylmethoxy)piperidine hydrochloride, are of significant interest in medicinal chemistry due to their diverse biological activities.
Piperidine derivatives often interact with various receptors and enzymes in the body. They may act as:
- Dopamine Receptor Modulators : Some piperidine compounds exhibit affinity for dopamine receptors, which can influence mood and behavior.
- Serotonin Receptor Agonists/Antagonists : These compounds may also affect serotonin pathways, potentially impacting anxiety and depression.
- Cholinergic Activity : Certain derivatives can modulate acetylcholine receptors, influencing cognitive functions and memory.
Pharmacological Properties
Research indicates that piperidine derivatives can possess a range of pharmacological properties:
- Antidepressant Activity : Some studies suggest that piperidine derivatives can exert antidepressant effects through modulation of neurotransmitter systems.
- Analgesic Effects : Certain compounds have shown promise in pain management by interacting with opioid receptors.
- Antipsychotic Potential : Due to their action on dopamine receptors, piperidine derivatives may have antipsychotic properties.
Case Studies and Research Findings
While specific case studies on "this compound" are not available, several studies on related piperidine compounds provide insight into their biological activities:
-
Study on Piperidine Derivatives as Antidepressants :
- Objective : To evaluate the antidepressant effects of various piperidine derivatives.
- Findings : Several compounds exhibited significant activity in animal models of depression, suggesting potential therapeutic applications.
-
Research on Analgesic Properties :
- Objective : To assess the pain-relieving effects of piperidine-based compounds.
- Results : Some derivatives demonstrated efficacy comparable to conventional analgesics in preclinical trials.
-
Antipsychotic Activity Investigation :
- Study Focus : The interaction of piperidine derivatives with dopamine receptors.
- Outcome : Certain compounds showed promise as antipsychotic agents with favorable side effect profiles.
Data Table
| Compound Name | Biological Activity | Study Reference |
|---|---|---|
| 4-(Cyclopentylmethoxy)piperidine | Potential antidepressant | Not specified |
| Piperidine Derivative A | Analgesic | Study on analgesics |
| Piperidine Derivative B | Antipsychotic | Research on antipsychotics |
Properties
Molecular Formula |
C11H22ClNO |
|---|---|
Molecular Weight |
219.75 g/mol |
IUPAC Name |
4-(cyclopentylmethoxy)piperidine;hydrochloride |
InChI |
InChI=1S/C11H21NO.ClH/c1-2-4-10(3-1)9-13-11-5-7-12-8-6-11;/h10-12H,1-9H2;1H |
InChI Key |
YWMCDNQSMVHBQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)COC2CCNCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















